![molecular formula C23H22N4S B1224673 2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)
2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole is a member of pyridines and a member of piperazines.
Aplicaciones Científicas De Investigación
1. Route Selection and Process Development for Antidepressant and Anxiolytic Drug
The compound has been involved in the development and optimization of manufacturing routes for drugs targeting depression and anxiety. Specifically, 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, closely related to the queried compound, was identified as a potential drug for these conditions. The focus was on managing genotoxic impurities and applying Quality by Design principles for the control strategy of these impurities during the manufacturing process (Cimarosti et al., 2011).
2. Antimicrobial Applications
Derivatives of the compound have been synthesized and evaluated for antimicrobial properties. For instance, 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles demonstrated significant antibacterial and antifungal activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and various fungi (Ram et al., 2016).
3. Neurokinin-1 (NK1) Receptor Ligands
Modifications of the compound resulted in ligands for the NK1 receptor with affinities in the nanomolar range. These ligands, particularly the 4-methyl-1-piperazinyl derivative, showed promise as NK1 antagonists, blocking specific induced proliferation and migration of microvascular endothelial cells. This suggests potential applications in conditions where NK1 receptor activity is implicated (Giuliani et al., 2011).
4. Serotonin Receptor Antagonists with 5-HT Reuptake Inhibitory Activity
Derivatives of the compound have been discovered with high affinities for the 5-HT(1A/1B/1D) receptors, coupled with potent 5-HT reuptake inhibitory activity. This indicates potential therapeutic applications in psychiatric conditions where serotonin modulation is beneficial (Serafinowska et al., 2008).
Propiedades
Nombre del producto |
2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole |
|---|---|
Fórmula molecular |
C23H22N4S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C23H22N4S/c1-17-15-22(19-9-5-6-10-20(19)24-17)26-11-13-27(14-12-26)23-25-21(16-28-23)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 |
Clave InChI |
HTZQTFJZCQZKBO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]acetamide](/img/structure/B1224591.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![N-isopropyl-2-{[3-(3-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B1224593.png)
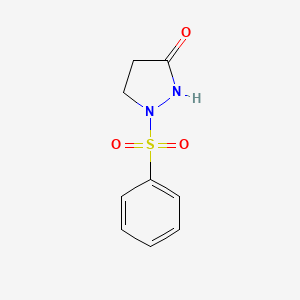
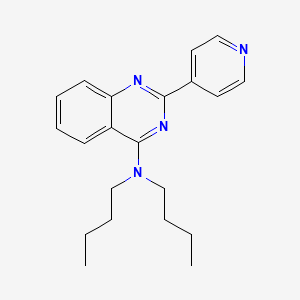

![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)
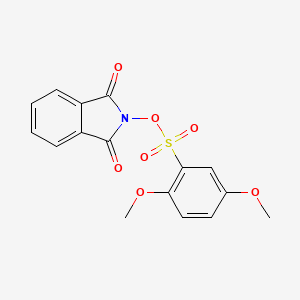
![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
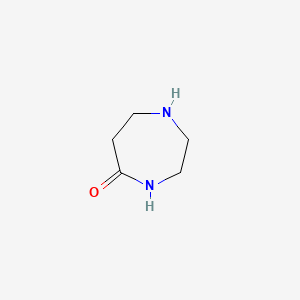
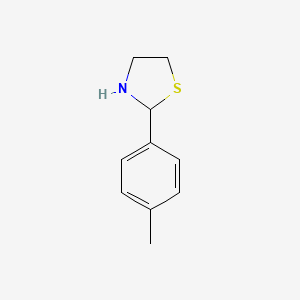
![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1224618.png)